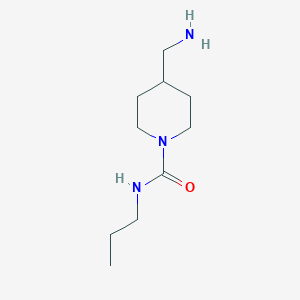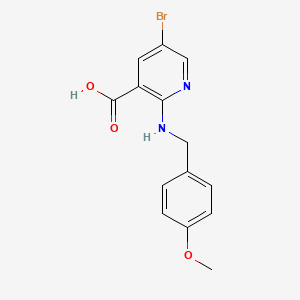![molecular formula C18H30N2O2 B1399078 CarbaMic acid, N-[5-[(2-phenylethyl)aMino]pentyl]-, 1,1-diMethylethyl ester CAS No. 1402612-60-5](/img/structure/B1399078.png)
CarbaMic acid, N-[5-[(2-phenylethyl)aMino]pentyl]-, 1,1-diMethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CarbaMic acid, N-[5-[(2-phenylethyl)aMino]pentyl]-, 1,1-diMethylethyl ester is a useful research compound. Its molecular formula is C18H30N2O2 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of action
Carbamic acids and their esters are a broad class of compounds that can have various targets depending on their specific structures. For example, some carbamate pesticides act as inhibitors of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system .
Mode of action
Carbamates typically act through the formation of a covalent bond with their target. For instance, in the case of acetylcholinesterase inhibition, the carbamate forms a bond with a serine residue in the enzyme’s active site, preventing it from breaking down acetylcholine .
Biochemical pathways
The exact pathways affected would depend on the specific targets of the compound. If we consider the example of acetylcholinesterase inhibition, the accumulation of acetylcholine in synapses would lead to overstimulation of cholinergic neurons .
Pharmacokinetics
Carbamates are typically well absorbed by all routes of exposure (oral, dermal, inhalation). They are widely distributed in the body and are primarily metabolized by hydrolysis, which can occur spontaneously or be catalyzed by various esterases. The resulting phenols are usually conjugated with glucuronic acid or sulfate and excreted in the urine .
Result of action
The effects at the molecular and cellular level would depend on the specific targets of the compound. In the case of acetylcholinesterase inhibitors, the overstimulation of cholinergic neurons can lead to a range of symptoms, from salivation and lacrimation to convulsions and respiratory failure .
Action environment
The action, efficacy, and stability of carbamates can be influenced by various environmental factors. For example, certain carbamates are known to be more stable and thus more toxic in alkaline conditions. Temperature, humidity, and the presence of other chemicals can also affect the behavior of these compounds .
Propriétés
IUPAC Name |
tert-butyl N-[5-(2-phenylethylamino)pentyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c1-18(2,3)22-17(21)20-14-9-5-8-13-19-15-12-16-10-6-4-7-11-16/h4,6-7,10-11,19H,5,8-9,12-15H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDFZJKVKQFDBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCNCCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(2-Chloropyridin-4-yl)methyl]azepane](/img/structure/B1398995.png)
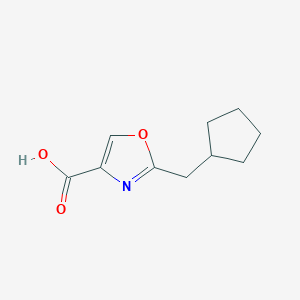

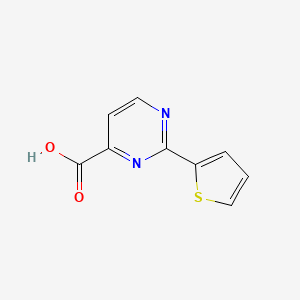
![N-[(6-methylpyridin-3-yl)methyl]cyclobutanamine](/img/structure/B1399003.png)
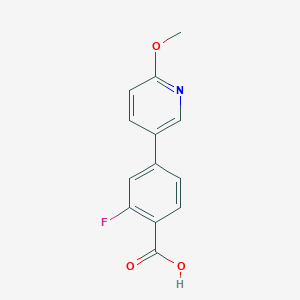
![4-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1399006.png)
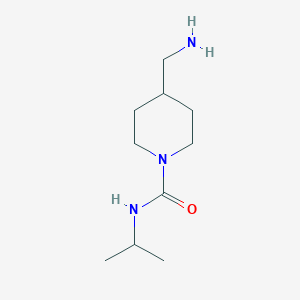
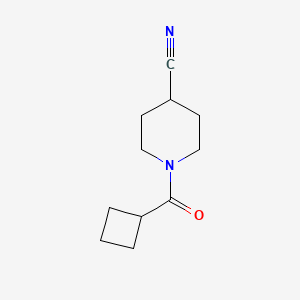
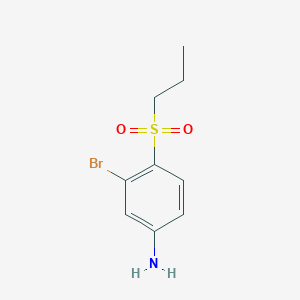
![Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate](/img/structure/B1399013.png)
